molecular formula C17H19N3O3S B2971329 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 899994-37-7

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B2971329
CAS RN: 899994-37-7
M. Wt: 345.42
InChI Key: LBAKJLFTFHIDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound belongs to the class of thiazinan-2-yl derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV), by targeting specific viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide vary depending on the specific biological system being studied. In general, the compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, indicating its potential as an anticancer agent. In addition, it has been shown to inhibit the replication of certain viruses, suggesting its potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is its broad range of biological activities, which makes it a versatile compound for studying various biological systems. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the compound may exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by the compound, which could provide insights into its mechanism of action. In addition, further studies are needed to evaluate the potential of the compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Finally, the compound may also have potential as a diagnostic tool for certain diseases, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 2-aminobenzamide with pyridine-4-carboxaldehyde and thionyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then oxidized using hydrogen peroxide to form the final product. The overall yield of the synthesis is around 45%, and the purity of the product can be improved using column chromatography.

Scientific Research Applications

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic effects. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been investigated for its potential use as a diagnostic tool for cancer and infectious diseases.

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(19-13-14-7-9-18-10-8-14)15-3-5-16(6-4-15)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAKJLFTFHIDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.